

In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethoxy)benzaldehyde
Cat. No.:	B172936

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-3-(trifluoromethoxy)benzaldehyde**, a halogenated and ether-substituted aromatic aldehyde. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are of interest in the design of novel molecules with potential biological activity.

The SMILES notation for **4-Bromo-3-(trifluoromethoxy)benzaldehyde** is:

O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1].

Physicochemical and Computational Data

The following table summarizes the available quantitative data for **4-Bromo-3-(trifluoromethoxy)benzaldehyde**. This information is crucial for its application in experimental settings, including reaction planning and computational modeling.

Property	Value	Source
CAS Number	1221716-04-6	[1]
Molecular Formula	C ₈ H ₄ BrF ₃ O ₂	[1]
Molecular Weight	269.02 g/mol	[1]
Physical Form	Liquid	
Purity	≥95-98%	[1]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[1]
LogP (octanol-water partition coefficient)	3.1602	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]
Storage Conditions	Sealed in dry, 2-8°C	[1]

Note: Detailed experimental data such as boiling point, density, and specific spectral data (NMR, IR, MS) are not readily available in public databases.

Safety Information

Based on available data, **4-Bromo-3-(trifluoromethoxy)benzaldehyde** is classified with the following hazard and precautionary statements:

- Signal Word: Warning
- Pictogram: GHS07 (Irritant)
- Hazard Statements:
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.
 - P271: Use only outdoors or in a well-ventilated area.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **4-Bromo-3-(trifluoromethoxy)benzaldehyde** is not widely published. However, a common synthetic route for substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. Below is a representative protocol for the synthesis of a structurally similar compound, 4-Bromo-3-(trifluoromethyl)benzaldehyde, which illustrates a likely synthetic approach.

Representative Synthesis: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes the oxidation of a benzyl alcohol to the corresponding benzaldehyde using manganese dioxide.

Materials:

- (4-bromo-3-(trifluoromethyl)phenyl)methanol
- Manganese dioxide (MnO_2)
- Dichloromethane (DCM)
- Celite

Procedure:

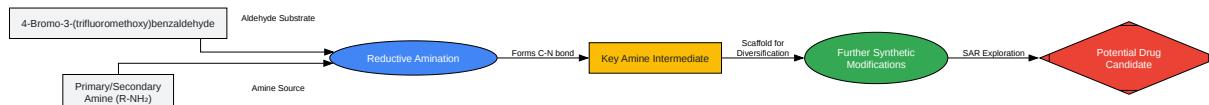
- Dissolve (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, add manganese dioxide (e.g., 25.6 g, 294 mmol).

- Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide and other insoluble impurities.
- Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting 4-bromo-3-(trifluoromethyl)benzaldehyde can be purified further if necessary, for example, by column chromatography.

This protocol is for a related compound and should be adapted and optimized for the synthesis of **4-Bromo-3-(trifluoromethoxy)benzaldehyde**, likely starting from (4-Bromo-3-(trifluoromethoxy)phenyl)methanol.

Visualizations

As a key building block in synthetic chemistry, **4-Bromo-3-(trifluoromethoxy)benzaldehyde** can be utilized in various reaction pathways to construct more complex molecules. The following diagram illustrates a logical workflow for its potential application in a drug discovery context, specifically through reductive amination to form a key amine intermediate.



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Caption: Logical workflow for the use of a substituted benzaldehyde in drug discovery.

This workflow highlights how the aldehyde can be coupled with an amine via reductive amination, a robust and widely used reaction, to generate a more complex intermediate. This intermediate can then undergo further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new potential drug candidates.

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References

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